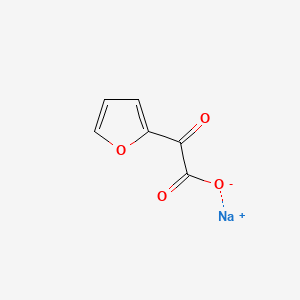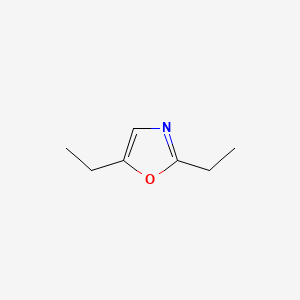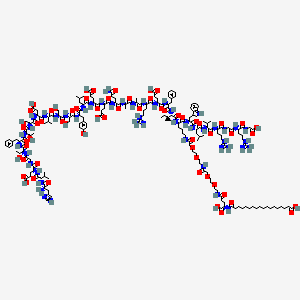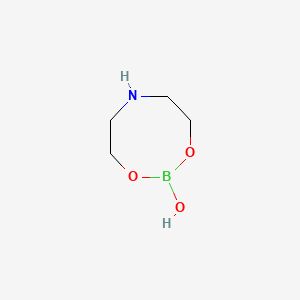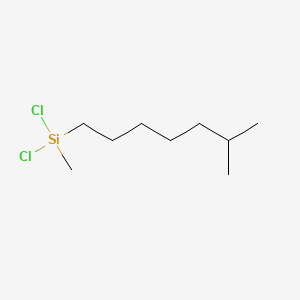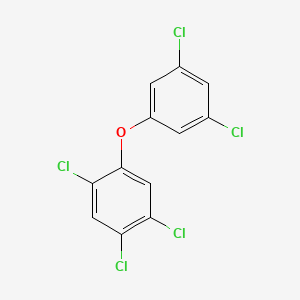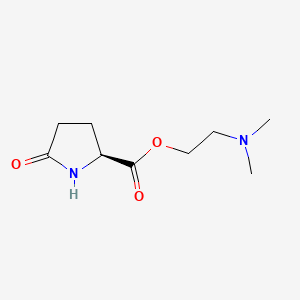
2-(Dimethylamino)ethyl 5-oxo-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C9H16N2O3 It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of a dimethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-L-proline derivatives, while reduction can produce 5-hydroxy-L-proline derivatives.
科学的研究の応用
2-(Dimethylamino)ethyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes. Once inside the cell, the compound may undergo enzymatic hydrolysis to release 5-oxo-L-proline, which can participate in various metabolic processes.
類似化合物との比較
Similar Compounds
Ethyl 5-oxo-L-prolinate: Similar in structure but with an ethyl group instead of a dimethylaminoethyl group.
Methyl 5-oxo-L-prolinate: Contains a methyl group instead of a dimethylaminoethyl group.
2-(Dimethylamino)ethyl 5-oxo-D-prolinate: The D-isomer of the compound.
Uniqueness
2-(Dimethylamino)ethyl 5-oxo-L-prolinate is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with biological systems, making it a valuable compound for various research applications.
特性
CAS番号 |
34834-78-1 |
|---|---|
分子式 |
C9H16N2O3 |
分子量 |
200.23 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-11(2)5-6-14-9(13)7-3-4-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChIキー |
VXLWESKPIFFDJU-ZETCQYMHSA-N |
異性体SMILES |
CN(C)CCOC(=O)[C@@H]1CCC(=O)N1 |
正規SMILES |
CN(C)CCOC(=O)C1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


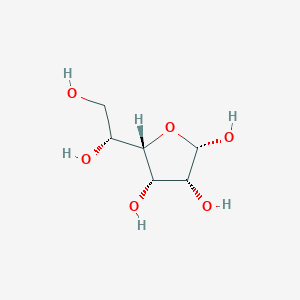
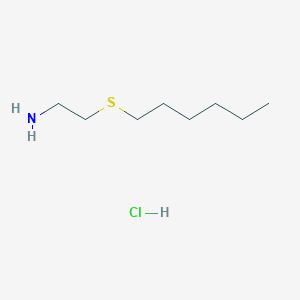
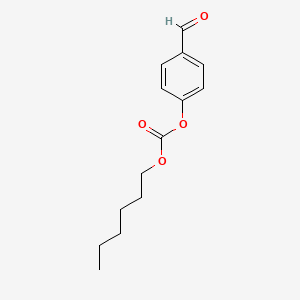

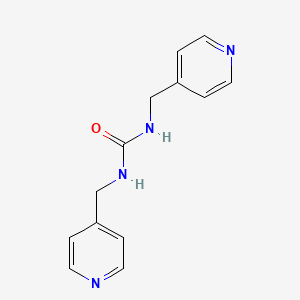
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
